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Compound of Interest

Compound Name: alpha-Chloro-4-(tert-pentyl)toluene

Cat. No.: B1583107

This guide provides a comprehensive technical overview of 1-(chloromethyl)-4-(tert-
pentyl)benzene, a versatile chemical intermediate. The document is structured to provide
researchers, scientists, and drug development professionals with in-depth knowledge of its
synthesis, properties, reactivity, and applications, grounded in established chemical principles
and supported by authoritative references.

Introduction and Strategic Importance

1-(Chloromethyl)-4-(tert-pentyl)benzene, also known by synonyms such as a-chloro-p-(1,1-
dimethyl-propyl)-toluene, 4-tert-pentylbenzyl chloride, and p-t-amylbenzyl chloride, is an
aromatic organic compound with the CAS Number 28162-11-0.[1][2][3] Its molecular structure
features a toluene core modified with a reactive chloromethyl (benzylic chloride) group and a
bulky tert-pentyl (tert-amyl) group in the para position.

The strategic importance of this molecule lies in its function as a highly reactive building block
in organic synthesis. The benzylic chloride provides a reactive site for nucleophilic substitution,
allowing for the facile introduction of the 4-tert-pentylbenzyl moiety into a wide range of
molecular scaffolds.[4][5] This structural motif is of significant interest in the development of
new pharmaceutical and agrochemical agents, where the tert-pentyl group can enhance
properties such as lipophilicity, metabolic stability, and target binding affinity. While direct
applications are specific to individual development programs, its role is analogous to similar
intermediates like 4-tert-butylbenzyl chloride, which is widely used in the synthesis of
antiallergic drugs and pesticides.[4][6]
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Physicochemical and Spectroscopic Properties

The molecular properties of 1-(chloromethyl)-4-(tert-pentyl)benzene are summarized below.

These properties are crucial for designing synthetic routes, purification procedures, and

analytical methods.

Property Value Source
1-(chloromethyl)-4-(2-

IUPAC Name [1]
methylbutan-2-yl)benzene
a-Chloro-4-(tert-pentyl)toluene,

Synonyms ) [1112]
4-tert-pentylbenzyl chloride

CAS Number 28162-11-0 [11[3]

Molecular Formula C12H17Cl [1]

Molecular Weight 196.71 g/mol [1]
Expected to be a liquid at room

Appearance Inferred
temperature

Purity (Typical) 90% [7]

Spectroscopic Profile (Predicted)

While specific experimental spectra are proprietary, the expected NMR and IR data based on

the molecular structure are as follows:

e 1H NMR: Protons on the aromatic ring would appear as two doublets in the 7.2-7.4 ppm

region. The benzylic methylene protons (-CH2Cl) would present as a sharp singlet around

4.5-4.6 ppm. The signals for the tert-pentyl group would include a quartet for the methylene

protons (~1.6-1.7 ppm), a singlet for the two methyl groups (~1.2-1.3 ppm), and a triplet for

the terminal methyl group (~0.6-0.7 ppm).

e 13C NMR: Aromatic carbons would resonate in the 125-145 ppm range. The benzylic carbon

(-CH2Cl) would be expected around 45-47 ppm. The quaternary carbon of the tert-pentyl

group would appear around 38 ppm, with other aliphatic carbons resonating further upfield.
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» IR Spectroscopy: Key vibrational bands would include C-H stretching for aromatic and
aliphatic groups (2800-3100 cm~1), C=C stretching for the aromatic ring (1450-1600 cm~1),
and a characteristic C-Cl stretching band for the benzylic chloride (650-800 cm™1).

Synthesis Protocol: Electrophilic Chloromethylation

The most direct and industrially relevant method for synthesizing 1-(chloromethyl)-4-(tert-
pentyl)benzene is the electrophilic chloromethylation of tert-pentylbenzene. This reaction, a
variant of the Blanc chloromethylation, utilizes a source of formaldehyde and hydrogen chloride
in the presence of a Lewis acid catalyst.

Causality of Experimental Design

The objective is to introduce a chloromethyl group onto the aromatic ring. The tert-pentyl group
is an ortho-, para-director due to its electron-donating inductive and hyperconjugative effects.
Due to the significant steric hindrance from the bulky tert-pentyl group at the ortho positions,
the reaction overwhelmingly favors substitution at the para position. Formaldehyde and HCI
react in situ to form the highly electrophilic chloromethyl cation (*CH2Cl), which is then attacked
by the electron-rich aromatic ring.

Detailed Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure adapted from established methods for
similar compounds and should be performed by qualified personnel with appropriate safety
precautions.[6][8][9]

Materials:

tert-Pentylbenzene (Starting Material)

Paraformaldehyde (Formaldehyde source)

Concentrated Hydrochloric Acid (HCI)

Zinc Chloride (ZnClz, Lewis Acid Catalyst) or Sulfuric Acid (H2S0a4)[8]

Dichloromethane (Solvent)
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Saturated Sodium Bicarbonate Solution (Aqueous)

Anhydrous Magnesium Sulfate (Drying Agent)

Protocol:

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser, and a gas inlet, charge tert-pentylbenzene (1.0 eq) and dichloromethane.

Catalyst and Reagent Addition: Add anhydrous zinc chloride (0.5 eq) to the solution.
Separately, prepare a slurry of paraformaldehyde (1.5 eq) in concentrated hydrochloric acid
(3.0 eq).

Reaction Initiation: Slowly add the paraformaldehyde/HCI slurry to the stirred solution of tert-
pentylbenzene. An exotherm may be observed.

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50°C) and
maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

Workup - Quenching: After completion, cool the reaction mixture to room temperature.
Carefully pour the mixture over ice water to quench the reaction.

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate
solution to neutralize any remaining acid.

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is typically purified by vacuum distillation to yield pure 1-
(chloromethyl)-4-(tert-pentyl)benzene.[6]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-(chloromethyl)-4-(tert-pentyl)benzene.
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Reactivity and Synthetic Applications

The primary mode of reactivity for 1-(chloromethyl)-4-(tert-pentyl)benzene is the nucleophilic
substitution of the chloride atom. The benzylic position makes the C-Cl bond highly labile and
susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its
utility as a synthetic intermediate.[5][10]

Key Reactions:

o Ether Synthesis: Reaction with alcohols or alkoxides (e.g., sodium ethoxide) yields the
corresponding benzyl ethers.

e Amine Synthesis: Reaction with primary or secondary amines produces substituted
benzylamines, which are common structures in pharmacologically active molecules.[5]

o Ester Synthesis: Reaction with carboxylate salts provides benzyl esters.

¢ Cyanide Displacement: Reaction with sodium or potassium cyanide yields 4-tert-
pentylbenzyl cyanide, a precursor to carboxylic acids, amides, and amines.

General Reactivity Diagram

Nucleophiles (Nu~)

R-O~ (Alkoxide) CN-~ (Cyanide) R-COO- (Carboxylate)

+ R2NH + + CN~ + R-COO~

R-O-
Produsts
Benzyl Ether Benzyl Cyanide Benzyl Ester

1-(chloromethyl)-4-(tert-pentyl)benzene
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Caption: Nucleophilic substitution reactions of 1-(chloromethyl)-4-(tert-pentyl)benzene.
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Analytical Quality Control

Ensuring the purity and identity of the synthesized material is critical. A self-validating analytical
workflow is essential for quality control.

Protocol:

Initial Purity Assessment (GC-MS):

o An initial screen using Gas Chromatography-Mass Spectrometry (GC-MS) provides a
rapid assessment of purity and confirms the molecular weight of the main component
(196.7 g/moal ).

Structural Confirmation (NMR):

o 1H and 3C NMR spectroscopy are used to confirm the precise molecular structure,
including the substitution pattern on the aromatic ring and the integrity of the side chains.

Functional Group Verification (FTIR):

o Fourier-Transform Infrared (FTIR) spectroscopy verifies the presence of key functional
groups and the absence of starting materials (e.g., lack of a broad O-H stretch from any
hydrolyzed by-product).

Final Purity Assay (GC-FID):

o A quantitative purity assay is performed using Gas Chromatography with a Flame
lonization Detector (GC-FID) against a certified reference standard.

Analytical Workflow Diagram
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Caption: Quality control workflow for 1-(chloromethyl)-4-(tert-pentyl)benzene.

Safety and Handling

1-(Chloromethyl)-4-(tert-pentyl)benzene is a hazardous chemical and must be handled with
appropriate precautions.

e Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye
damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413
(May cause long lasting harmful effects to aquatic life).[7]

e Precautionary Statements:

o Prevention: P261 (Avoid breathing vapours), P280 (Wear protective gloves/clothing/eye
protection/face protection).[3]

o Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting),
P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse
skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310
(Immediately call a POISON CENTER/doctor).[3][7]

o Storage: P405 (Store locked up) in a well-ventilated place.[3]

This compound should be stored in a cool, well-ventilated area away from incompatible
materials such as strong oxidizing agents and bases.[5] All handling should occur within a
chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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